molecular formula C20H17Cl2N3O5 B11003107 2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-(2,4-dichlorobenzyl)acetamide

2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-(2,4-dichlorobenzyl)acetamide

Cat. No.: B11003107
M. Wt: 450.3 g/mol
InChI Key: QBINDSNQGRVMOG-UHFFFAOYSA-N
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Description

2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(2,4-DICHLOROBENZYL)ACETAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzodioxole moiety, an imidazolidinyl group, and a dichlorobenzyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(2,4-DICHLOROBENZYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization.

    Synthesis of the Imidazolidinyl Group: This involves the reaction of an appropriate amine with glyoxal or a similar reagent to form the imidazolidinyl ring.

    Coupling Reactions: The benzodioxole and imidazolidinyl intermediates are then coupled using standard peptide coupling reagents such as EDCI or DCC.

    Introduction of the Dichlorobenzyl Group: This step involves the reaction of the intermediate with 2,4-dichlorobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(2,4-DICHLOROBENZYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The imidazolidinyl group can be reduced to form amines.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(2,4-DICHLOROBENZYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(2,4-DICHLOROBENZYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The imidazolidinyl group can form hydrogen bonds with biological macromolecules, affecting their function. The dichlorobenzyl group can enhance the compound’s lipophilicity, improving its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the amine group.

    5-(1,3-Benzodioxol-5-ylmethyl)-2-methylpropanoic acid: Similar benzodioxole structure but with a different functional group.

    1-Benzodioxol-5-yl-3-N-fused heteroaryl indoles: Contains the benzodioxole moiety but with an indole structure.

Uniqueness

2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(2,4-DICHLOROBENZYL)ACETAMIDE is unique due to its combination of the benzodioxole, imidazolidinyl, and dichlorobenzyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.

Properties

Molecular Formula

C20H17Cl2N3O5

Molecular Weight

450.3 g/mol

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[(2,4-dichlorophenyl)methyl]acetamide

InChI

InChI=1S/C20H17Cl2N3O5/c21-13-3-2-12(14(22)6-13)8-23-18(26)7-15-19(27)25(20(28)24-15)9-11-1-4-16-17(5-11)30-10-29-16/h1-6,15H,7-10H2,(H,23,26)(H,24,28)

InChI Key

QBINDSNQGRVMOG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(NC3=O)CC(=O)NCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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